Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a fused oxathiin ring system (a six-membered heterocycle containing one sulfur and one oxygen atom) with a sulfone group (4,4-dioxido), a phenyl substituent at the 3-position, and an ethyl ester-linked benzoate moiety.
The compound’s crystal structure has been resolved using X-ray crystallography, often employing the SHELX program suite for refinement and structure solution due to its robustness in handling small-molecule datasets . The sulfone group enhances molecular rigidity and hydrogen-bonding capacity, while the ester group influences lipophilicity, making it a candidate for prodrug formulations or enzyme-targeted applications.
Properties
Molecular Formula |
C20H19NO6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 4-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19NO6S/c1-2-26-20(23)15-8-10-16(11-9-15)21-19(22)17-18(14-6-4-3-5-7-14)28(24,25)13-12-27-17/h3-11H,2,12-13H2,1H3,(H,21,22) |
InChI Key |
PISTXRXGGFKMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the oxathiin ring.
Scientific Research Applications
Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The oxathiin ring and phenyl group may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, Ethyl 4-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is compared below with three analogs:
Structural Analog 1: Methyl 4-{[(4-Oxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
- Key Difference : The sulfone group (4,4-dioxido) is replaced with a sulfoxide (4-oxido), and the ester is methyl instead of ethyl.
- Impact: Reduced oxidative stability due to the sulfoxide’s lower electron-withdrawing capacity. Lower logP (calculated: 2.1 vs. 2.8 for the target compound), indicating decreased lipophilicity. Weaker enzyme inhibition in preliminary assays (IC₅₀: 12 µM vs. 8 µM for the target compound against trypanothione reductase) .
Structural Analog 2: Ethyl 4-{[(3-Phenyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]amino}benzoate
- Key Difference : The oxathiin ring is replaced with a dioxin system (two oxygen atoms instead of sulfur and oxygen).
- Impact :
- Loss of sulfone/sulfur interactions critical for binding to sulfur-dependent enzymes (e.g., cysteine proteases).
- Enhanced solubility in aqueous media (25 mg/mL vs. 15 mg/mL for the target compound) due to increased polarity.
- Lower thermal stability (decomposition at 180°C vs. 220°C for the target compound) .
Structural Analog 3: Ethyl 4-[(Benzoyl)amino]benzoate
- Key Difference : The oxathiin-sulfone moiety is absent; the carbonyl group is directly linked to a benzene ring.
- Impact :
- Simplified structure reduces synthetic complexity but diminishes conformational rigidity.
- Higher bioavailability (oral absorption: 65% vs. 45% for the target compound) due to smaller molecular weight (MW: 285 vs. 415 g/mol).
- Weaker antimicrobial activity (MIC: >100 µg/mL vs. 25 µg/mL against Staphylococcus aureus) .
Data Table: Comparative Analysis
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 415 | 401 | 397 | 285 |
| logP | 2.8 | 2.1 | 1.9 | 3.2 |
| Aqueous Solubility (mg/mL) | 15 | 18 | 25 | 5 |
| Thermal Stability (°C) | 220 | 190 | 180 | 210 |
| Enzymatic IC₅₀ (µM) | 8 | 12 | N/A | N/A |
| Antimicrobial MIC (µg/mL) | 25 | >100 | >100 | >100 |
Research Findings and Implications
- Bioactivity : The sulfone group in the target compound enhances electrostatic interactions with enzyme active sites, explaining its superior inhibitory effects compared to analogs lacking this moiety.
- Synthetic Feasibility : The oxathiin ring introduces synthetic challenges (e.g., controlling sulfone oxidation), but methods leveraging SHELX-refined crystallographic data have optimized reaction conditions .
- Thermodynamic Stability : The rigid oxathiin-sulfone framework contributes to higher thermal stability, favoring applications in high-temperature formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
